molecular formula C17H20N4OS B2431005 5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-39-0

5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2431005
CAS RN: 868219-39-0
M. Wt: 328.43
InChI Key: LSWDYGGBRDKXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. Organoboron reagents play a crucial role in SM coupling, and this compound could serve as an interesting substrate in such reactions .

Antiviral Activity

Piperidine derivatives have displayed a wide range of biological activities. Considering its structure, this compound might be explored as a potential antiviral agent. Further studies could investigate its efficacy against specific viruses, such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

Antimicrobial Properties

Piperidine derivatives often exhibit antimicrobial effects. Researchers could explore the compound’s potential as an antibacterial or antifungal agent. Its unique structure may contribute to novel mechanisms of action .

properties

IUPAC Name

5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-5-7-13(8-6-12)14(20-9-3-2-4-10-20)15-16(22)21-17(23-15)18-11-19-21/h5-8,11,14,22H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWDYGGBRDKXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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